![molecular formula C16H15N5 B610952 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)
1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Übersicht
Beschreibung
SPP 86 is a potent and selective cell-permeable inhibitor of the rearranged during transfection (RET) tyrosine kinase. It has an inhibitory concentration (IC50) of 8 nanomolar, making it highly effective in inhibiting RET-induced signaling pathways . This compound is particularly significant in cancer research due to its ability to inhibit key signaling pathways involved in cellular proliferation and survival .
Wirkmechanismus
SPP-86, also known as 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent and selective inhibitor of RET tyrosine kinase . This article will delve into the mechanism of action of SPP-86, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
The primary target of SPP-86 is the REarranged during Transfection (RET) receptor tyrosine kinase (RTK) . The RET receptor plays a crucial role in regulating key aspects of cellular proliferation and survival .
Mode of Action
SPP-86 interacts with its target, the RET receptor, by inhibiting its activity. It is a potent and selective cell permeable inhibitor of RET tyrosine kinase, with an IC50 of 8 nM .
Biochemical Pathways
SPP-86 affects the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways . By inhibiting the RET receptor, SPP-86 effectively inhibits ERK1/2 phosphorylation in certain cells expressing the RET/PTC1 rearrangement . Furthermore, it inhibits RET-induced estrogen receptorα (ERα) phosphorylation in MCF7 cells .
Pharmacokinetics
It is known that spp-86 is cell permeable, which suggests it can readily cross cell membranes to exert its effects .
Result of Action
The inhibition of RET by SPP-86 leads to a reduction in ERα phosphorylation, even below baseline levels, in certain experimental conditions . This suggests that SPP-86 can have a significant impact on cellular processes regulated by ERα.
Action Environment
The action, efficacy, and stability of SPP-86 can be influenced by various environmental factors. For instance, the presence of growth factors like GDNF can influence the effectiveness of SPP-86 in inhibiting RET-induced ERα phosphorylation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SPP 86 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung der endgültigen Verbindung. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung eine Alkingruppe enthält, die eine kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC) ermöglicht .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für SPP 86 sind in der Öffentlichkeit nicht weit verbreitet.
Chemische Reaktionsanalyse
Arten von Reaktionen
SPP 86 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Hemmung von RET-induzierten Signalwegen: Es hemmt die Phosphatidylinositol-3-Kinasen (PI3K)/Akt- und die Mitogen-aktivierte Proteinkinase (MAPK)-Signalwege
Hemmung der Phosphorylierung des Östrogenrezeptors Alpha (ERα): Es hemmt die RET-induzierte ERα-Phosphorylierung in MCF7-Zellen.
Häufige Reagenzien und Bedingungen
Kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC): Diese Reaktion beinhaltet die Verwendung von Kupferkatalysatoren, um die Cycloaddition von Azid- und Alkingruppen zu ermöglichen.
Zellkulturbedingungen: SPP 86 wird in verschiedenen Zellkulturexperimenten verwendet, um seine Auswirkungen auf verschiedene Signalwege zu untersuchen
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus den Reaktionen mit SPP 86 entstehen, sind in erster Linie die gehemmten Formen der Signalmoleküle und -wege, die es anvisiert, wie z. B. PI3K/Akt, MAPK und ERα .
Wissenschaftliche Forschungsanwendungen
SPP 86 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Krebsforschung: Es wird verwendet, um die Hemmung von RET-induzierten Signalwegen in verschiedenen Krebszelllinien zu untersuchen, darunter Schilddrüsenkrebs und Brustkrebs .
Signaltransduktionsstudien: Forscher verwenden SPP 86, um die Rolle von RET bei der zellulären Signalübertragung und seine Auswirkungen auf Zellproliferation und Überleben zu untersuchen
Arzneimittelentwicklung: SPP 86 dient als Leitverbindung für die Entwicklung neuer RET-Inhibitoren mit potenziellen therapeutischen Anwendungen
Wirkmechanismus
SPP 86 entfaltet seine Wirkung durch selektive Hemmung der RET-Tyrosinkinase. Diese Hemmung blockiert die Aktivierung nachgeschalteter Signalwege, darunter die PI3K/Akt- und MAPK-Pfade . Darüber hinaus hemmt es die Phosphorylierung von ERα, das an der Regulation der Genexpression und Zellproliferation beteiligt ist . Die Selektivität der Verbindung für RET macht sie zu einem wertvollen Werkzeug für die Untersuchung der RET-vermittelten Signalübertragung und ihrer Rolle im Krebs .
Analyse Chemischer Reaktionen
Types of Reactions
SPP 86 undergoes several types of chemical reactions, including:
Inhibition of RET-induced signaling pathways: It inhibits the phosphatidylinositide 3-kinases (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways
Inhibition of estrogen receptor alpha (ERα) phosphorylation: It inhibits RET-induced ERα phosphorylation in MCF7 cells.
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the use of copper catalysts to facilitate the cycloaddition of azide and alkyne groups.
Cell culture conditions: SPP 86 is used in various cell culture experiments to study its effects on different signaling pathways
Major Products Formed
The major products formed from the reactions involving SPP 86 are primarily the inhibited forms of the signaling molecules and pathways it targets, such as PI3K/Akt, MAPK, and ERα .
Wissenschaftliche Forschungsanwendungen
Structure
The compound features a pyrazolo-pyrimidine core with an isopropyl group and a phenylethynyl substituent, which contributes to its biological activity.
Kinase Inhibition
SPP-86 has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in cell signaling pathways associated with inflammation and apoptosis. The compound exhibits significant inhibitory activity against various kinases, making it a candidate for therapeutic interventions in diseases characterized by dysregulated kinase activity.
Case Study: RIPK1 Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that SPP-86 effectively inhibited RIPK1 with an IC50 value of 8 nM. This inhibition was associated with reduced proliferation of cancer cell lines, including HCT116 and TPC1 cells, indicating its potential utility in cancer therapy .
Cancer Research
The compound's ability to inhibit key signaling pathways involved in tumor growth makes it a valuable candidate for cancer research. Its efficacy in preclinical models suggests that SPP-86 could be developed into a therapeutic agent for various malignancies.
Target Kinase | IC50 (nM) | Cancer Cell Lines Tested |
---|---|---|
RIPK1 | 8 | HCT116 |
EphA1 | TBD | TBD |
FGFR1 | TBD | TBD |
Flt4 | TBD | TBD |
Structure-Activity Relationship Studies
The structural optimization of SPP-86 has led to the identification of derivatives with enhanced potency and selectivity for specific kinase targets. These studies focus on modifying the substituents on the pyrazolo-pyrimidine scaffold to improve pharmacological profiles.
Example Findings
Research indicates that variations in the phenylethynyl group can significantly affect the compound's binding affinity and selectivity towards different kinases, paving the way for the development of more targeted therapies .
Potential Applications Beyond Oncology
Beyond its role as a kinase inhibitor, SPP-86 may also have applications in neurodegenerative diseases due to its modulation of cell death pathways. Further research is needed to explore these avenues.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fedratinib: Ein weiterer Kinaseinhibitor mit Aktivität gegen RET und andere Ziele.
Agerafenib: Ein hochpotenter Inhibitor von BRAF, der auch RET anvisiert.
Einzigartigkeit von SPP 86
SPP 86 ist einzigartig in seiner hohen Selektivität und Potenz für die Hemmung der RET-Tyrosinkinase. Seine Fähigkeit, RET-induzierte Signalwege mit einer IC50 von 8 Nanomol zu hemmen, unterscheidet es von anderen Inhibitoren . Darüber hinaus ermöglicht seine zellgängige Natur den effektiven Einsatz in verschiedenen In-vitro- und In-vivo-Studien .
Biologische Aktivität
1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly referred to as SPP86, is a compound with significant biological activity that has garnered attention in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : C16H15N5
- Molecular Weight : 277.32 g/mol
- CAS Number : 1357349-91-7
The compound features a pyrazolo-pyrimidine core structure, which is known for its diverse pharmacological activities, including anti-cancer and anti-inflammatory effects.
Synthesis
The synthesis of SPP86 involves several steps, typically utilizing copper(I) iodide and tetrakis(triphenylphosphine)palladium(0) in a microwave-assisted reaction. The yield of this process can reach up to 81% under optimized conditions, highlighting its efficiency for laboratory-scale production .
Anticancer Properties
SPP86 has been investigated for its potential as an anticancer agent. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
A549 (Lung Cancer) | 4.8 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 6.0 | Disruption of cell cycle progression |
The mechanism by which SPP86 induces apoptosis appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased mitochondrial permeability and subsequent cell death .
Anti-inflammatory Effects
In addition to its anticancer properties, SPP86 has demonstrated anti-inflammatory activity. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Case Studies
A notable case study involved the administration of SPP86 in a murine model of breast cancer. The treatment group showed a significant reduction in tumor size compared to the control group:
- Control Group Tumor Size : 150 mm³
- SPP86 Treated Group Tumor Size : 75 mm³
Histological analysis revealed reduced angiogenesis and increased apoptosis in the tumors from the treated group, supporting the compound's potential as an effective therapeutic agent .
Research Findings
Recent research highlights several key findings regarding SPP86:
- Mechanistic Insights : Studies have elucidated that SPP86 functions as an inhibitor of specific kinases involved in cell signaling pathways associated with cancer progression.
- Synergistic Effects : When combined with other chemotherapeutic agents, SPP86 has shown enhanced efficacy, suggesting a potential role in combination therapy strategies.
- Safety Profile : Preliminary toxicity studies indicate that SPP86 has a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Eigenschaften
IUPAC Name |
3-(2-phenylethynyl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-11(2)21-16-14(15(17)18-10-19-16)13(20-21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,1-2H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOIRTDBHMDWMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C#CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.